1-(6-Chloropyrimidin-4-yl)-decahydroquinoline
Overview
Description
1-(6-Chloropyrimidin-4-yl)-decahydroquinoline (1-CPQ) is a synthetic organic compound that belongs to the class of heterocyclic compounds. It has a wide range of applications in organic chemistry, including in the synthesis of a variety of drugs and pharmaceuticals. This compound is also used in the study of biological systems, such as in the study of cell signaling pathways and the regulation of gene expression.
Scientific Research Applications
Pharmaceutical Development
The chloropyrimidinyl moiety is a common feature in many pharmacologically active compounds. “1-(6-Chloropyrimidin-4-yl)-decahydroquinoline” can serve as a key intermediate in the synthesis of various drugs. Its structure is conducive to modifications that can lead to the development of new medications with potential antibacterial, antifungal, and antiviral properties .
Organic Synthesis
This compound can be used in organic synthesis, particularly in the construction of complex molecules. Its rigid structure provides a scaffold that can be built upon to create diverse molecular architectures, which are essential in the synthesis of natural products and novel materials.
Material Science
In material science, “1-(6-Chloropyrimidin-4-yl)-decahydroquinoline” could be utilized to introduce specific functionalities into polymers. For instance, it can be used to functionalize gelatin, introducing Schiff base functionality within the water-soluble polymer matrix, which can enhance the material’s properties .
Bioactive Material Research
The compound’s ability to interact with biological systems makes it a candidate for the development of bioactive materials. These materials can have applications ranging from tissue engineering to drug delivery systems, where the compound’s properties can be harnessed to interact with biological tissues or release drugs in a controlled manner .
Analytical Chemistry
“1-(6-Chloropyrimidin-4-yl)-decahydroquinoline” can be used as a reagent or a standard in analytical chemistry. Its unique structure allows it to be a reference compound in chromatography, mass spectrometry, or spectroscopy, aiding in the identification and quantification of substances .
Agricultural Chemistry
The chloropyrimidinyl group is often found in herbicides and pesticides. Therefore, this compound could be explored for its potential use in agricultural chemistry to develop new formulations that are more effective and environmentally friendly .
properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c14-12-8-13(16-9-15-12)17-7-3-5-10-4-1-2-6-11(10)17/h8-11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKZCCQACVRUOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2C3=CC(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyrimidin-4-yl)-decahydroquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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